5,5-Dibutyldihydrofuran-2(3H)-one

Description

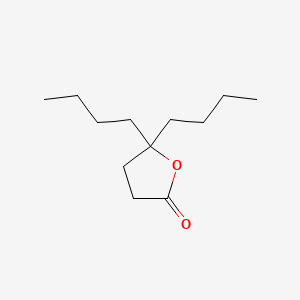

Structure

2D Structure

3D Structure

Properties

CAS No. |

7774-47-2 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

5,5-dibutyloxolan-2-one |

InChI |

InChI=1S/C12H22O2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14-12/h3-10H2,1-2H3 |

InChI Key |

KZEKELDMLDBVFV-UHFFFAOYSA-N |

SMILES |

CCCCC1(CCC(=O)O1)CCCC |

Canonical SMILES |

CCCCC1(CCC(=O)O1)CCCC |

density |

0.937-0.943 (d204) |

Other CAS No. |

7774-47-2 |

physical_description |

colourless, oily liquid with a coconut-butter odou |

solubility |

insoluble in water; very slightly soluble in propylene glycol and soluble in alcohol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,5-Dibutyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dibutyldihydrofuran-2(3H)-one, a member of the γ-butyrolactone (GBL) class of compounds, is a heterocyclic organic molecule with applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and general synthetic approaches. Furthermore, it explores the broader context of the biological activities, metabolic pathways, and toxicological considerations associated with the γ-butyrolactone scaffold, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless, oily liquid with a characteristic oily, coconut-butter-like odor.[1][2] It is insoluble in water but soluble in alcohols and oils.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 5,5-dibutyloxolan-2-one | [3][4] |

| Synonyms | 4,4-Dibutyl-γ-butyrolactone, 4-Butyl-4-hydroxyoctanoic acid γ-lactone, Dibutyl butyrolactone | [1][2] |

| CAS Number | 7774-47-2 | [1][2][3][5] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][5] |

| Molecular Weight | 198.31 g/mol | [2][4] |

| Appearance | Colorless oily liquid | [1][2] |

| Odor | Oily, coconut-butter | [1][2] |

| Boiling Point | 279-280 °C at 760 mmHg | [2][5] |

| Density | 0.919 g/cm³ | [5] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

| Vapor Pressure | 0.004 mmHg at 25 °C | [2] |

| Flash Point | 113 °C (235 °F) | [2] |

| logP (o/w) | 3.46 | [1][2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, based on the known spectra of related γ-butyrolactones, the following characteristic features can be predicted.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl chains and the lactone ring protons. The methyl protons of the butyl groups would appear as a triplet furthest upfield. The methylene groups of the butyl chains would present as complex multiplets. The protons on the C3 and C4 of the furanone ring would likely appear as triplets in the 2-3 ppm region.

-

¹³C NMR: The carbon NMR would show a characteristic signal for the carbonyl carbon (C=O) of the lactone in the range of 170-180 ppm. The quaternary carbon (C5) would appear around 80-90 ppm. The remaining signals would correspond to the carbons of the butyl chains and the C3 and C4 of the furanone ring.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the C=O stretch of a saturated five-membered lactone (γ-lactone) around 1770 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹ and C-O stretching vibrations in the 1200-1100 cm⁻¹ region.

2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern of γ-butyrolactones typically involves the loss of alkyl chains and fragmentation of the lactone ring. Common fragments could include the loss of a butyl radical (C₄H₉•) leading to a peak at m/z 141, and subsequent fragmentation of the ring structure.

Synthesis and Reactivity

3.1. Synthetic Approaches

3.1.1. Experimental Protocol: Representative Synthesis via Baeyer-Villiger Oxidation

This protocol describes a general method for the synthesis of a 5,5-dialkyl-γ-butyrolactone from a corresponding cyclopentanone derivative.

Reaction Scheme:

Materials:

-

2,2-Dibutylcyclopentanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 2,2-dibutylcyclopentanone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

3.2. Reactivity

The γ-butyrolactone ring is a stable five-membered ring. The ester linkage is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid. The carbonyl group can be reduced, and the α-protons can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions. However, γ-butyrolactone itself is generally considered to be relatively unreactive towards nucleophiles.[2]

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the γ-butyrolactone scaffold is present in numerous biologically active natural products and synthetic compounds.[1] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibiotic, and antifungal properties.[1][6]

In certain bacteria, particularly of the genus Streptomyces, γ-butyrolactones act as quorum-sensing signaling molecules, regulating secondary metabolism and morphological development.[3][7]

Diagram of a General Gamma-Butyrolactone (GBL) Signaling Pathway in Streptomyces:

Caption: General GBL signaling pathway in bacteria.

Metabolism and Toxicological Profile

5.1. Metabolism

In mammals, γ-butyrolactones can be metabolized to γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[8] This biotransformation is a key consideration in the pharmacological and toxicological assessment of GBL derivatives.

Diagram of the General Metabolic Pathway of Gamma-Butyrolactone:

Caption: General metabolic pathway of γ-butyrolactone.

5.2. Toxicology

The toxicology of γ-butyrolactones is primarily linked to their conversion to GHB. Ingestion can lead to sedative and hypnotic effects, and in higher doses, can cause central nervous system and respiratory depression, bradycardia, and coma.[2]

Conclusion

This compound is a well-characterized compound in terms of its physical properties and its use in certain industries. While specific biological and detailed reactivity data for this particular molecule are limited, its structural classification within the γ-butyrolactone family provides a strong basis for predicting its chemical behavior and potential biological significance. The diverse activities of γ-butyrolactone derivatives continue to make them an interesting scaffold for further investigation in medicinal chemistry and drug development. This guide serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound and related compounds.

References

- 1. Enantioselective synthesis of gamma-aryl-gamma-butyrolactones by sequential asymmetric epoxidation, ring expansion, and Baeyer-Villiger oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of gamma-butyrolactones via a Baeyer-Villiger oxidation with hydrogen peroxide, catalysed by methyltrioxorhenium. | Ana Maria M. M. Faísca Phillips [docentes.fct.unl.pt]

- 8. swgdrug.org [swgdrug.org]

An In-depth Technical Guide to 5,5-Dibutyldihydrofuran-2(3H)-one (CAS 7774-47-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5,5-Dibutyldihydrofuran-2(3H)-one (CAS 7774-47-2), a gamma-lactone known for its distinct organoleptic properties. This guide consolidates available data on its chemical and physical characteristics, synthesis methodologies, and current applications, with a focus on its role in the flavor and fragrance industry. While specific biological activity and detailed experimental protocols are not extensively published, this paper outlines plausible synthetic routes and general experimental workflows based on established gamma-lactone chemistry. The information is presented to support research and development activities.

Introduction

This compound, also known as 4,4-Dibutyl-γ-butyrolactone, is an aliphatic lactone belonging to the class of organic compounds known as gamma-butyrolactones.[1] These are characterized by a five-membered ring structure containing an ester group.[1] The 2(3H)-furanone core is a common scaffold found in numerous natural products and biologically active molecules, exhibiting a wide range of activities including antimicrobial and anti-inflammatory properties.[2][3] this compound is primarily recognized for its sensory characteristics—a creamy, oily, coconut-butter-like odor and flavor—which has led to its application as a flavoring agent in the food industry.[4][5] In an aqueous environment, lactones exist in a pH-dependent equilibrium with their corresponding open-chain hydroxycarboxylic acid form.[6]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in Table 1. This data is essential for understanding its behavior in various experimental and industrial settings. The compound is an almost colorless, oily liquid that is insoluble in water but soluble in alcohols and oils.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 7774-47-2 | [4][5][7][8] |

| Molecular Formula | C₁₂H₂₂O₂ | [4][7][8] |

| Molecular Weight | 198.30 g/mol | [4][5][8] |

| Appearance | Colorless, clear oily liquid | [4][5][7] |

| Odor | Oily, coconut-butter | [4][7] |

| Boiling Point | 279.00 to 280.00 °C @ 760.00 mm Hg | [5][7][8] |

| Density | 0.919 - 0.943 g/cm³ (d20/4) | [5][8] |

| Flash Point | 235.00 °F (112.78 °C) TCC | [7] |

| Vapor Pressure | 0.004000 mm/Hg @ 25.00 °C | [7] |

| Refractive Index | 1.451 - 1.455 | [5] |

| Solubility | Insoluble in water; soluble in alcohol and oils; poorly soluble in propylene glycol. | [4][5] |

| logP (o/w) | 3.46 | [5][7] |

| EINECS Number | 231-875-9 | [4][5] |

| FEMA Number | 2372 |[4][5][7] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the synthesis of gamma-lactones is a well-established area of organic chemistry.[9] General methods include the Baeyer-Villiger oxidation of corresponding cyclic ketones, oxidative lactonization of diols, and the reductive cyclization of γ-keto acids or esters.[10] One cited preparation method involves the reaction of Butyl pentanol with Methyl acrylate using a catalyst.[4] A common precursor for this molecule is 5-Nonanone.[8]

A plausible synthetic pathway starting from the precursor 5-Nonanone would involve a reaction sequence to introduce a carboxylic acid or ester group at the gamma position, followed by reduction and subsequent acid-catalyzed lactonization.

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol: Reductive Cyclization of a γ-Ketoester

This protocol is a representative example for the synthesis of a γ-lactone from a γ-ketoester, a common intermediate in lactone synthesis.

-

Preparation of γ-Ketoester (Not shown in detail): Synthesize the appropriate γ-ketoester precursor. For this target molecule, this would be an ester of 4-keto-octanoic acid with two butyl groups at the 4-position.

-

Reduction Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the γ-ketoester (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reducing Agent:

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reduction converts the keto group to a secondary alcohol.

-

-

Work-up and Lactonization:

-

Once the reaction is complete (typically 1-3 hours), quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~2-3). This step both neutralizes the excess reducing agent and catalyzes the intramolecular cyclization (lactonization) of the resulting γ-hydroxy ester.

-

Stir the mixture at room temperature for an additional 1-2 hours to ensure complete lactonization.

-

-

Extraction and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt like magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification:

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.

-

Caption: General experimental workflow for γ-lactone synthesis via reduction.

Applications

The primary application of this compound is as a flavor and fragrance ingredient.[7] It is used quite frequently in flavor compositions, particularly for imitation butter, coconut, and nut flavors.[4] The typical concentration in finished consumer products, such as candy and ice cream, is generally low, ranging from 3 to 15 ppm.[4] Its classification as a flavoring agent is recognized by authorities such as FEMA (Flavor and Extract Manufacturers Association).[5]

Caption: Conceptual diagram of the application of the title compound.

Biological Activity and Toxicology

Specific toxicological and extensive biological activity studies for this compound are not widely available in the public domain. However, the broader class of furanone derivatives has been investigated for various biological activities, including antibacterial, antifungal, and anticancer effects.[2][11][12] The activity is highly dependent on the specific substitutions on the furanone ring.[11] This compound is listed in patent literature related to the identification of ligands for odorant receptors, which aligns with its primary use as a fragrance molecule.[13]

Given the lack of specific data, standard laboratory safety precautions should be observed. A Safety Data Sheet (SDS) should be consulted before handling, although a specific one for this compound was not found in the search results. General handling procedures for laboratory chemicals include using personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and avoiding ingestion, inhalation, and skin contact.[14][15]

Spectroscopic Analysis

Detailed, published spectroscopic data (NMR, IR, MS) for this compound is scarce. However, based on its chemical structure, expected spectral characteristics can be predicted, which are crucial for its identification and characterization during synthesis or quality control.

Table 2: Predicted Spectroscopic Data for this compound

| Analysis Type | Expected Characteristics |

|---|---|

| ¹H NMR | - Triplets corresponding to the terminal methyl (CH₃) groups of the butyl chains. - Multiplets for the methylene (CH₂) groups of the butyl chains. - A characteristic multiplet for the CH₂ group adjacent to the carbonyl (C3). - A characteristic multiplet for the CH₂ group at the C4 position. |

| ¹³C NMR | - A downfield signal (>170 ppm) for the carbonyl carbon (C2) of the lactone. - A signal for the quaternary carbon (C5) bonded to the oxygen and two butyl groups. - Several signals in the aliphatic region for the carbons of the two butyl chains and the C3/C4 carbons of the lactone ring. |

| IR Spectroscopy | - A strong, characteristic C=O stretching band for the γ-lactone carbonyl group, typically around 1770 cm⁻¹. - C-O stretching bands. - C-H stretching and bending vibrations for the aliphatic butyl groups. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (198.30). - Fragmentation patterns typical of lactones, including loss of alkyl chains and cleavage of the lactone ring. |

Conclusion

This compound (CAS 7774-47-2) is a well-defined γ-lactone with significant commercial use in the flavor and fragrance sector. Its physicochemical properties are well-documented, making it suitable for formulation in various consumer products. While detailed public information on its synthesis and biological activity is limited, its chemistry falls within the well-understood class of aliphatic lactones, allowing for the development of plausible synthetic routes for research purposes. Further investigation into the biological and toxicological profile of this molecule would be beneficial for expanding its applications and ensuring its safe use.

References

- 1. Human Metabolome Database: Showing metabocard for 5,5-Dibutyl-4,5-dihydro-2(3H)furanone (HMDB0036182) [hmdb.ca]

- 2. ijabbr.com [ijabbr.com]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 7774-47-2 [m.chemicalbook.com]

- 5. 4,4-DIBUTYL-gamma-BUTYROLACTONE | C12H22O2 | CID 10608036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 908. Aliphatic lactones (WHO Food Additives Series 40) [inchem.org]

- 7. parchem.com [parchem.com]

- 8. 5,5-dibutyl dihydrofuran-2(3H)-one | CAS#:7774-47-2 | Chemsrc [chemsrc.com]

- 9. Lactone synthesis [organic-chemistry.org]

- 10. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20100248390A1 - Compositions and methods for identifying ligands of odorant receptors - Google Patents [patents.google.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. fishersci.com [fishersci.com]

Structure Elucidation of 5,5-Dibutyldihydrofuran-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5,5-dibutyldihydrofuran-2(3H)-one, a gamma-lactone with potential applications in the flavor, fragrance, and pharmaceutical industries. Due to the limited availability of published experimental spectral data for this specific compound, this guide utilizes predicted spectroscopic data based on the analysis of structurally similar compounds. This approach demonstrates a typical workflow for structure elucidation when dealing with novel or less-studied molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound, which are crucial for its structure confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~2.50 | t | 2H | ~7.5 | H-3 |

| ~1.95 | t | 2H | ~7.5 | H-4 |

| ~1.60 | m | 4H | - | H-1' (x2) |

| ~1.35 | m | 8H | - | H-2', H-3' (x2) |

| ~0.90 | t | 6H | ~7.0 | H-4' (x2) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~177.0 | C-2 (C=O) |

| ~88.0 | C-5 |

| ~40.0 | C-1' (x2) |

| ~30.0 | C-3 |

| ~28.0 | C-4 |

| ~22.5 | C-2' (x2) |

| ~22.0 | C-3' (x2) |

| ~13.9 | C-4' (x2) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (γ-lactone) |

| 2955, 2930, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1180 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 198 | 5 | [M]⁺ |

| 141 | 100 | [M - C₄H₉]⁺ |

| 113 | 40 | [M - C₄H₉ - CO]⁺ |

| 85 | 60 | [C₄H₅O₂]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to determine and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Spectral Width: 12 ppm.

-

Acquisition Time: 3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse experiment (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 3 seconds.

-

Number of Scans: 1024.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters will be used to establish proton-proton and proton-carbon correlations to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the clean plates is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: 30 m x 0.25 mm DB-5 or equivalent capillary column.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

Spectroscopic and Synthetic Profile of 5,5-Dibutyldihydrofuran-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for 5,5-Dibutyldihydrofuran-2(3H)-one (also known as γ,γ-dibutyl-γ-butyrolactone). Due to the limited availability of specific experimental data in public literature, this guide combines predicted spectroscopic values with established methodologies for the synthesis and analysis of related γ-lactones.

Chemical Structure and Properties

This compound is a γ-lactone with two butyl chains attached to the C5 position of the dihydrofuranone ring.

| Property | Value |

| Chemical Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| CAS Number | 7774-47-2 |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Predicted to be high due to its molecular weight and structure. |

| Solubility | Expected to be soluble in common organic solvents. |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar γ-lactones.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.3 | t | 2H | -CH₂-C=O (H3) |

| ~ 1.9 - 1.7 | t | 2H | -CH₂-C₅ (H4) |

| ~ 1.6 - 1.4 | m | 4H | -C₅-(CH₂)₂-CH₃ |

| ~ 1.4 - 1.2 | m | 8H | -CH₂-CH₂-CH₃ |

| ~ 0.9 | t | 6H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 177 | C=O (C2) |

| ~ 85 | C₅ |

| ~ 40 | -C₅-CH₂- |

| ~ 30 | -CH₂-C=O (C3) |

| ~ 28 | -CH₂-C₅ (C4) |

| ~ 26 | -CH₂-CH₂-CH₃ |

| ~ 23 | -CH₂-CH₃ |

| ~ 14 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960-2850 | Strong | C-H stretching (alkyl) |

| ~ 1770 | Strong | C=O stretching (γ-lactone) |

| ~ 1180 | Strong | C-O stretching |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₄H₉]⁺ (Loss of a butyl radical) |

| 113 | [M - C₆H₁₃]⁺ (Loss of a hexyl radical via rearrangement) |

| 85 | [C₅H₉O]⁺ (Fragment from lactone ring) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of 5,5-Dialkyl-γ-butyrolactones

A common method for the synthesis of 5,5-dialkyl-γ-butyrolactones involves the reaction of a γ-keto acid with a Grignard reagent, followed by acidic workup to promote lactonization.

Diagram of the Synthetic Pathway:

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of levulinic acid in anhydrous diethyl ether.

-

Grignard Reaction: Two equivalents of butylmagnesium bromide in diethyl ether are added dropwise to the stirred solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

-

Quenching and Lactonization: The reaction is cooled to 0 °C and slowly quenched with a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid to a pH of ~2 to facilitate the cyclization to the lactone.

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a practical synthetic approach for this compound. While the presented spectroscopic data is predictive, it offers a robust framework for the identification and characterization of this compound in a research and development setting. The detailed experimental protocols serve as a starting point for its synthesis and analysis, which can be further optimized based on specific laboratory conditions and requirements.

5,5-Dibutyldihydrofuran-2(3H)-one IUPAC name and synonyms

An In-Depth Technical Guide to 5,5-Dibutyldihydrofuran-2(3H)-one

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds, from their fundamental properties to their synthesis, is paramount. This document provides a comprehensive technical overview of this compound, a gamma-lactone with applications in the flavor and fragrance industry and as a potential building block in chemical synthesis.

Chemical Identity and Nomenclature

This compound is a member of the gamma-lactone class of organic compounds.[1][2] Its formal nomenclature and commonly used synonyms are essential for accurate identification in literature and databases.

-

IUPAC Name : 5,5-dibutyloxolan-2-one[3]

-

Synonyms : 4,4-Dibutyl-γ-butyrolactone, 4-Butyl-4-hydroxyoctanoic acid gamma-lactone, Dibutyl butyrolactone, 5,5-Dibutyldihydro-2(3H)-furanone, 4,4-Dibutyl-4-hydroxybutyric acid gamma-lactone.[1][4]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These data are critical for experimental design, formulation, and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C12H22O2 | [1] |

| Molecular Weight | 198.3 g/mol | [1] |

| CAS Number | 7774-47-2 | [1] |

| Appearance | Colorless, clear oily liquid | [4][5] |

| Odor | Oily, coconut-butter like | [1][4] |

| Boiling Point | 279.00 to 280.00 °C (@ 760.00 mm Hg) | [4][5] |

| Vapor Pressure | 0.004000 mm/Hg (@ 25.00 °C) | [4] |

| Flash Point | 112.78 °C (235.00 °F, TCC) | [4][5] |

| Density | 0.918 ± 0.06 g/cm³ (estimated) | [3] |

| logP (o/w) | 3.46 | [4][5] |

| Solubility | Insoluble in water; soluble in alcohol and oils.[1][4][5] |

Synthesis and Experimental Protocols

The synthesis of gamma-lactones is a well-established area of organic chemistry. For this compound, a specific preparative method has been cited in technical literature.

General Synthetic Route: Catalytic reaction of an alcohol and an acrylate.

A documented method for the preparation of this compound involves the reaction of Butyl pentanol with Methyl acrylate in the presence of a catalyst.[1][2] While the specific details of the catalyst and reaction conditions are proprietary to the cited Russian patent, the general protocol can be outlined as follows:

Objective: To synthesize this compound.

Reactants:

-

Butyl pentanol

-

Methyl acrylate

-

Initiator/Catalyst (e.g., a peroxide or other radical initiator)

Methodology:

-

The reactants, Butyl pentanol and Methyl acrylate, are combined in a suitable reaction vessel.

-

A catalyst is introduced to initiate the reaction. This type of reaction, a radical addition to an alkene followed by cyclization, is a common strategy for forming lactone rings.

-

The reaction mixture is typically heated to facilitate the reaction, with the specific temperature and duration being dependent on the catalyst used.

-

Following the completion of the reaction, the crude product is purified. Standard purification techniques for an oily, non-volatile compound would include vacuum distillation and/or column chromatography to isolate the final product from unreacted starting materials and byproducts.

-

The structure and purity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Workflow Diagram

The logical workflow for the synthesis of this compound from its precursors is illustrated below.

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

While this compound is primarily used in flavor compositions for products like butter, coconut, and nut imitations, the gamma-lactone scaffold itself is of significant interest to the pharmaceutical industry.[1][2]

Gamma-lactones, such as the related and widely studied Gamma-Valerolactone (GVL), are recognized for their potential as green solvents and as versatile precursors for synthesizing valuable compounds.[6][7] GVL, for instance, is derived from cellulosic biomass and is explored as a sustainable alternative to traditional solvents in drug synthesis and formulation.[6][7] Some derivatives of this class can act as prodrugs; for example, GVL behaves as a prodrug to γ-hydroxyvaleric acid (GHV), which has effects similar to γ-hydroxybutyric acid (GHB).[7][8] The study of substituted lactones like this compound can, therefore, provide insights into structure-activity relationships and the development of novel chemical entities.

References

- 1. This compound CAS#: 7774-47-2 [chemicalbook.com]

- 2. This compound CAS#: 7774-47-2 [m.chemicalbook.com]

- 3. 5,5-dibutyl dihydrofuran-2(3H)-one 7774-47-2 [thegoodscentscompany.com]

- 4. parchem.com [parchem.com]

- 5. 5,5-dibutyl dihydrofuran-2(3H)-one, 7774-47-2 [thegoodscentscompany.com]

- 6. China Gamma-valerolactone (GVL): unlocking the potential of multifunctional organic compounds Manufacturer and Supplier | Starsky [starskychemical.com]

- 7. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of Furanone Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of furanone derivatives, intended for researchers, scientists, and professionals in the field of drug development. Furanones, a class of heterocyclic organic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This document details the mechanisms of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the involved signaling pathways.

Antibacterial Activity: Quorum Sensing Inhibition

A primary mechanism by which furanone derivatives exert their antibacterial effect is through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor expression.[1][2][3][4]

Mechanism of Action: Furanone derivatives, particularly halogenated furanones, are structural mimics of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria.[2] By binding to the LuxR-type receptors, such as LasR in Pseudomonas aeruginosa, they competitively inhibit the binding of native AHLs.[2][3] This interference disrupts the QS cascade, leading to the downregulation of virulence genes and a reduction in biofilm formation, without directly killing the bacteria, which may reduce the selective pressure for developing resistance.[5] In Gram-positive bacteria like Staphylococcus aureus, the interaction is more complex, with some furanones showing interference with the accessory gene regulator (agr) system, while others may act through different mechanisms.[6][7]

Quantitative Data Summary:

| Compound Class | Bacterial Strain | Activity Metric | Value | Reference |

| Halogenated Furanones | Pseudomonas aeruginosa | Biofilm Inhibition | Up to 90% | [1][8] |

| Furanone C-30 | Pseudomonas aeruginosa | QS Inhibition | IC50 ~5-10 µM | [5] |

| (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoates | Pseudomonas aeruginosa | QS Inhibition | 20% to 90% | [1] |

| F105 | Staphylococcus aureus | MIC | 8–16 µg/mL | [7] |

| F105 | Staphylococcus aureus | MBC | 40 mg/L | [9] |

| F131 | S. aureus & C. albicans | MBPC | 8–16 μg/mL | [10] |

| Chiral 2(5H)-furanone sulfones | Staphylococcus aureus | MIC | 8 µg/mL | [11] |

Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Production in Chromobacterium violaceum)

This protocol describes a common method to screen for QS-inhibitory activity of furanone derivatives using the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to short-chain AHLs.

-

Preparation of Bacterial Culture: Inoculate a single colony of C. violaceum CV026 into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

-

Assay Setup: In a 96-well microtiter plate, add LB broth, the furanone derivative at various sub-MIC concentrations, and an external source of short-chain AHLs (e.g., 10 µM N-hexanoyl-L-homoserine lactone).

-

Inoculation: Inoculate each well with 1% of the overnight C. violaceum CV026 culture.

-

Incubation: Incubate the plate at 30°C for 18-24 hours with shaking.

-

Quantification of Violacein:

-

Measure the optical density at 660 nm (OD660) to determine bacterial growth.

-

Add an equal volume of DMSO to each well to lyse the cells and solubilize the violacein.

-

Measure the absorbance at 585 nm (A585) to quantify the violacein production.

-

-

Data Analysis: Calculate the violacein unit as (A585/OD660) x 1000. A reduction in violacein production in the presence of the furanone derivative indicates QS inhibition.[12]

Signaling Pathway Visualization:

Antifungal Activity

Certain furanone derivatives have demonstrated notable activity against pathogenic fungi, including species of Candida and Aspergillus.

Mechanism of Action: The precise mechanisms of antifungal action are still under investigation but may involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with signaling pathways crucial for fungal growth and virulence. Some furanone derivatives have been shown to act synergistically with conventional antifungal agents, suggesting they may increase the permeability of the fungal cell to other drugs.[11]

Quantitative Data Summary:

| Compound Class | Fungal Strain | Activity Metric | Value | Reference |

| F105 | Candida albicans | Synergism with fluconazole | 4-fold MIC reduction | [11] |

| Furo[2,3-f]quinolin-5-ols | Candida spp., Aspergillus spp. | Good antifungal activity | - | [13] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Drug Dilution: Prepare serial twofold dilutions of the furanone derivative in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the furanone derivative that causes a significant inhibition of fungal growth compared to the growth control.[14]

Anticancer Activity

Furanone derivatives have shown cytotoxic effects against various cancer cell lines, operating through mechanisms that include cell cycle arrest and the induction of apoptosis.[15]

Mechanism of Action: Some furanone derivatives can induce cell cycle arrest, for instance at the S-phase, thereby preventing cancer cell proliferation.[15] A key mechanism is the induction of apoptosis, or programmed cell death. This can be triggered through the intrinsic (mitochondrial) pathway, often initiated by an increase in reactive oxygen species (ROS).[16] Elevated ROS levels can activate the MAPK signaling pathway, leading to the activation of caspases and subsequent apoptosis.[16][17] Some derivatives have also been found to interact directly with DNA.[15]

Quantitative Data Summary:

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Bis-2(5H)-furanone derivative 4e | C6 glioma | IC50 | 12.1 µM | [15] |

| Furanodienone | RKO, HT-29 (colorectal) | Proliferation Inhibition | Significant | [16] |

| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone | DLA, HeLa | Cytotoxicity | Active |

Experimental Protocol: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furanone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[18][19]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[18]

Signaling Pathway Visualization:

Anti-inflammatory Activity

Furanone derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: A significant anti-inflammatory mechanism of furanone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins during inflammation.[20] By inhibiting COX-2, these compounds can reduce the synthesis of pro-inflammatory mediators. Some furanone derivatives may also modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[21][22]

Quantitative Data Summary:

| Compound Class | Target | Activity Metric | Value | Reference |

| Furanone derivatives | COX-2 | Inhibition | Potent | [20] |

| HMP (furanone derivative) | p38 MAPK | Inhibition of phosphorylation | Dose-dependent | [21] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

-

Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 and COX-2 enzymes.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, the enzyme (either COX-1 or COX-2), and the furanone derivative at various concentrations.

-

Incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the rate of oxygen consumption or the formation of prostaglandin products using a suitable detection method (e.g., a colorimetric or fluorescent probe).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the furanone derivative and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.[23]

Signaling Pathway Visualization:

Conclusion

Furanone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interfere with bacterial quorum sensing offers a novel approach to combatting bacterial infections, while their cytotoxic and anti-inflammatory properties suggest their potential in the development of new anticancer and anti-inflammatory therapies. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued investigation into the structure-activity relationships and mechanisms of action of furanone derivatives will be crucial in unlocking their full therapeutic potential.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Effects of Sulfonyl Derivative of 2(5 H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tsijournals.com [tsijournals.com]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 23. mdpi.com [mdpi.com]

The Ubiquitous Presence of Dihydrofuranones: A Technical Guide to Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Dihydrofuranone compounds, a class of lactones, are widespread in nature, contributing to the flavor and aroma of many foods, acting as signaling molecules in insects and bacteria, and exhibiting a range of promising biological activities. This technical guide provides an in-depth exploration of the natural occurrence of these fascinating molecules, detailing their sources, biosynthesis, and methods for their study.

Natural Sources and Quantitative Occurrence

Dihydrofuranone and their related furanone counterparts are found across diverse biological taxa, from the plant kingdom to marine organisms and insects. Their concentrations can vary significantly depending on the species, environmental conditions, and developmental stage of the organism.

Fruits and Vegetables

Many fruits and vegetables owe their characteristic aromas to the presence of furanone derivatives. One of the most well-known is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, which imparts a caramel-like, sweet aroma to strawberries and pineapples.

| Compound | Natural Source | Concentration | Reference |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Strawberry (Fragaria × ananassa) | 1663 to 4852 µg/kg | [1] |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF) | Pineapple Juice (Ananas comosus) | 1.6 to 27.3 ppm | [1] |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF) | Grapefruit Juice (Citrus paradisi) | Monitored during storage | [1] |

| 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane) | Strawberry (Fragaria × ananassa) | Detection limit: 0.36 µg/mL | [2] |

| Furaneol-β-glucoside | Strawberry (Fragaria × ananassa) | Detection limit: 0.05 µg/mL | [2] |

Fermented Foods

The fermentation process, involving microorganisms like yeast and lactic acid bacteria, can lead to the formation of various furanone compounds, significantly contributing to the flavor profile of the final product.

| Compound | Fermented Food | Microorganism | Reference |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Mugi-miso | Zygosaccharomyces rouxii | [3] |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Mugi-miso | Zygosaccharomyces rouxii | [3] |

| 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF) | Cheese | Lactobacillus helveticus | [4] |

| 4-hydroxy-5-methyl-3[2H]-furanone (MHF) | Cheese | Lactobacillus helveticus | [4] |

Marine Organisms

Marine environments, particularly seaweeds, are a rich source of halogenated furanones. These compounds are of significant interest due to their potent biological activities, including the inhibition of bacterial communication (quorum sensing).

| Compound Class | Marine Source | Biological Activity | Reference |

| Brominated furanones | Red algae (Delisea pulchra) | Quorum sensing inhibition | [5] |

| Phlorotannins (containing furanone-like structures) | Brown seaweeds | Antioxidant | [6] |

Insects

In the insect world, dihydrofuranones can act as pheromones, chemical signals that trigger specific behaviors in other individuals of the same species.

| Compound Class | Insect Role | General Information | Reference |

| Dihydrofuranones | Pheromones | Involved in sexual attraction, alarm signaling, and recruitment. Concentrations are typically very low, in the nanogram range or less. | [7][8][9] |

Biosynthesis of Dihydrofuranone Compounds

The biosynthetic pathways leading to dihydrofuranone compounds are varied. In plants, they are often derived from carbohydrate metabolism, while in other organisms, different precursors and enzymatic reactions are involved.

Biosynthesis of HDMF in Strawberries

A key step in the biosynthesis of the important flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in strawberries has been elucidated. The process involves the reduction of a precursor molecule by a specific enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [cora.ucc.ie]

- 4. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insect pheromones - Wikipedia [en.wikipedia.org]

- 8. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 5,5-Dibutyldihydrofuran-2(3H)-one

Introduction

This compound, a member of the γ-butyrolactone (GBL) class of compounds, is a five-membered heterocyclic lactone. GBL and its derivatives are prevalent in numerous natural products and have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, including its chemical and physical properties. Due to the limited specific data on this particular molecule, this guide also incorporates information on general synthesis methodologies and biological activities associated with the broader class of 5,5-dialkyl-γ-butyrolactones to provide a predictive context for its potential applications.

Chemical and Physical Properties

This compound is a colorless, oily liquid with a characteristic coconut-like, buttery, and creamy odor.[3] It is primarily used in the flavor and fragrance industry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [3][4] |

| Molecular Weight | 198.30 g/mol | [3][4] |

| CAS Number | 7774-47-2 | [3][5] |

| Appearance | Colorless clear oily liquid | [5] |

| Odor | Oily, coconut, butter | [3][5] |

| Boiling Point | 279.00 to 280.00 °C @ 760.00 mm Hg | [4][5] |

| Density | 0.919 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [3] |

| logP (o/w) | 3.46 | [5] |

| Flash Point | 235.00 °F (TCC) | [5] |

Synthesis of this compound and Related Compounds

General Experimental Protocol for the Synthesis of 5,5-dialkyl-γ-butyrolactones:

One common approach involves the reaction of a ketone with a γ-butyrolactone precursor. The following is a generalized protocol based on common organic synthesis techniques.

Materials:

-

5-Nonanone (precursor for the dibutyl moiety)

-

A suitable γ-butyrolactone synthon (e.g., a haloester or a protected γ-hydroxyester)

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Acid for workup (e.g., aqueous HCl)

-

Organic solvent for extraction (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

A solution of a strong, non-nucleophilic base such as LDA is prepared in a dry, aprotic solvent like THF at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

The γ-butyrolactone synthon is added dropwise to the cooled base solution to form the corresponding enolate.

-

5-Nonanone is then added to the reaction mixture. The enolate attacks the carbonyl carbon of the ketone.

-

The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The resulting intermediate alcohol undergoes acid-catalyzed cyclization to form the this compound.

-

The product is extracted from the aqueous phase using an organic solvent.

-

The combined organic layers are washed, dried over a drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified using techniques such as column chromatography or distillation.

Diagram 1: General Synthetic Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 7774-47-2 [m.chemicalbook.com]

- 4. 5,5-dibutyl dihydrofuran-2(3H)-one | CAS#:7774-47-2 | Chemsrc [chemsrc.com]

- 5. parchem.com [parchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of γ-Butyrolactones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of γ-butyrolactone (GBL), a pivotal molecule in chemical synthesis and a compound of significant interest in pharmacology and drug development. The following sections detail its quantitative properties, experimental protocols for their determination, and its biological signaling pathways.

Core Physicochemical Data

γ-Butyrolactone is a hygroscopic, colorless, oily liquid with a weak characteristic odor.[1][2][3] It is the simplest 4-carbon lactone and is miscible with water and a variety of organic solvents.[1][2][4][5] The key physicochemical properties of GBL are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₂ | [1][3] |

| Molar Mass | 86.090 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Weak, characteristic | [1] |

| Density | 1.1286 g/mL (15 °C), 1.1296 g/mL (20 °C), 1.12 g/mL (25 °C) | [1][6][7] |

| Melting Point | -43.53 °C (-46.35 °F; 229.62 K) | [1] |

| Boiling Point | 204-205 °C (399-401 °F; 477 K) | [1][6][7] |

| Solubility in water | Miscible | [1][2] |

| Solubility in organic solvents | Soluble in CCl₄, methanol, ethanol, acetone, benzene, ethyl ether | [1][4] |

| log P | -0.76 | [1] |

| Vapor Pressure | 1.5 kPa (20 °C) | [1] |

| Refractive Index (n_D) | 1.435, 1.4341 (20 °C) | [1] |

| Viscosity | 1.7 cP (25 °C) | [1] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [8] |

| Autoignition Temperature | 455 °C (851 °F) | [8] |

Key Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles. Below are detailed methodologies for key experiments.

Determination of Solubility

The solubility of a γ-butyrolactone derivative can be determined using the following general procedure:

-

Preparation of Saturated Solution: Add an excess amount of the test γ-butyrolactone to a known volume of the solvent (e.g., water, ethanol, or a relevant buffer) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to separate the undissolved solute from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the γ-butyrolactone in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Determination of Boiling Point (Micro-scale)

For research purposes where sample volume may be limited, a micro-boiling point determination is appropriate:

-

Apparatus Setup: Place a small volume (a few milliliters) of the γ-butyrolactone into a test tube. Invert a sealed-end capillary tube and place it into the liquid.

-

Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Determination of Melting Point (for solid γ-butyrolactone derivatives)

-

Sample Preparation: Finely powder the solid γ-butyrolactone derivative.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed at the bottom.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For pure compounds, this range is typically narrow.

Laboratory-Scale Synthesis of γ-Butyrolactone

A convenient laboratory-scale synthesis can be performed from the sodium salt of γ-hydroxybutyric acid:

-

Reaction Setup: In a 5-mL conical vial equipped with a spin vane, place 1.5 g of γ-hydroxybutyric acid sodium salt.

-

Acidification and Cyclization: Carefully add 1.5 mL of 9 M H₂SO₄ to the vial. Attach an air condenser and reflux the mixture for 15 minutes.

-

Extraction: After cooling, extract the reaction mixture twice with 1.5 mL portions of dichloromethane (CH₂Cl₂). Combine the organic layers.

-

Drying: Dry the combined organic phase over anhydrous sodium sulfate for at least 15 minutes.

-

Isolation: Transfer the dried solution to a pre-weighed vial and evaporate the solvent using a gentle stream of nitrogen and mild heating.

-

Characterization: The resulting oil is γ-butyrolactone. The identity and purity can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Biological Interactions

γ-Butyrolactone itself is biologically inactive. Its pharmacological effects stem from its rapid conversion in the body to γ-hydroxybutyric acid (GHB) by lactonase enzymes found in the blood.[1][9][10] GHB is a neurotransmitter that interacts with the central nervous system.

Caption: Metabolic conversion of GBL to GHB and its interaction with CNS receptors.

The primary target of GHB is the GABA-B receptor, where it acts as a weak agonist, leading to central nervous system depression. Additionally, GHB has its own specific receptor, the GHB receptor. The activation of these receptors contributes to the sedative and anesthetic effects of GBL. Furthermore, GHB has been shown to modulate several other neurotransmitter systems, including the dopaminergic, serotonergic, and opioidergic systems, which contributes to its complex pharmacological profile.[1][11]

Experimental and Logical Workflows

Analytical Workflow for GBL Quantification by GC-MS

The following diagram illustrates a typical workflow for the quantitative analysis of GBL in a biological matrix, such as urine.

Caption: A typical workflow for the GC-MS analysis of GBL in a urine sample.

Synthetic Workflow for Laboratory-Scale GBL Preparation

This diagram outlines the key steps in the laboratory synthesis of GBL from its corresponding hydroxy acid salt.

Caption: Workflow for the laboratory synthesis and characterization of GBL.

References

- 1. Convenient synthesis of a lactone, gamma-butyrolactone - ProQuest [proquest.com]

- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Gamma-Butyrolactone [bionity.com]

- 7. welinkschem.com [welinkschem.com]

- 8. US20140170714A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]

- 9. Potential for GBL Synthesis from THF and 1,4-BD - [www.rhodium.ws] [designer-drug.com]

- 10. kar.kent.ac.uk [kar.kent.ac.uk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5,5-dibutyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,5-dibutyldihydrofuran-2(3H)-one, a γ-lactone of interest in various chemical and pharmaceutical research areas. This document details the most pertinent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate its preparation and characterization in a laboratory setting.

Introduction

This compound, also known as 4,4-dibutyl-γ-butyrolactone, belongs to the family of γ-lactones, which are five-membered cyclic esters. This structural motif is present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The synthesis of specifically substituted γ-lactones like this compound is crucial for the exploration of new chemical entities in drug discovery and materials science. This guide will focus on a robust and widely applicable synthetic strategy: the Reformatsky reaction, followed by intramolecular cyclization.

Synthetic Approach: The Reformatsky Reaction

The synthesis of this compound can be efficiently achieved through a two-step process. The key step is the Reformatsky reaction, which involves the reaction of a ketone with an α-haloester in the presence of zinc metal to form a β-hydroxy ester.[1][2][3] This intermediate then undergoes acid-catalyzed intramolecular cyclization (lactonization) to yield the target γ-lactone.

The overall synthetic pathway is outlined below:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,5-Dibutyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dibutyldihydrofuran-2(3H)-one, a γ-butyrolactone derivative, is a valuable synthetic intermediate in the development of novel chemical entities. The γ-butyrolactone scaffold is present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] This document provides a detailed protocol for a robust and reliable multi-step synthesis of this compound. While a direct synthesis from butyl pentanoate is not readily achievable through standard synthetic transformations, the following protocol outlines a highly effective route starting from the commercially available γ-butyrolactone. This method proceeds via the formation of a diol intermediate, followed by selective oxidation and subsequent acid-catalyzed cyclization.

Synthetic Strategy

The synthesis is accomplished in three main steps as illustrated in the workflow diagram below:

-

Nucleophilic Addition of Grignard Reagent: Reaction of γ-butyrolactone with two equivalents of butylmagnesium bromide. This opens the cyclic ester to form 4,4-dibutyl-1,4-butanediol. The Grignard reagent adds twice to the ester's carbonyl group in a nucleophilic acyl substitution followed by a nucleophilic addition.[3][4]

-

Selective Oxidation: The primary alcohol of the resulting diol is selectively oxidized to a carboxylic acid, yielding 4-hydroxy-4,4-dibutylbutanoic acid. This transformation can be achieved using a two-step procedure to ensure high selectivity over the tertiary alcohol.

-

Lactonization: The γ-hydroxy acid is cyclized to the target lactone, this compound, under acidic conditions. γ-Hydroxy acids readily undergo intramolecular esterification to form stable five-membered lactones.[5][6][7]

Experimental Protocols

Materials and Equipment:

-

γ-Butyrolactone

-

Magnesium turnings

-

1-Bromobutane

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

p-Toluenesulfonic acid (p-TsOH)

-

Dichloromethane (DCM)

-

Toluene

-

Standard reflux and distillation apparatus

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Protocol 1: Synthesis of 4,4-Dibutyl-1,4-butanediol

-

Preparation of Butylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried 500 mL three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

-

Add anhydrous diethyl ether and a small crystal of iodine.

-

Slowly add a solution of 1-bromobutane (2.2 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

-

Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with γ-Butyrolactone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of γ-butyrolactone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution, followed by 1 M HCl until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Protocol 2: Synthesis of 4-Hydroxy-4,4-dibutylbutanoic Acid

-

Oxidation to the Aldehyde:

-

In a 500 mL flask, dissolve the 4,4-dibutyl-1,4-butanediol (1.0 equivalent) in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the mixture at room temperature for 2 hours or until TLC analysis indicates the disappearance of the starting material.

-

Filter the reaction mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

-

Oxidation to the Carboxylic Acid (Pinnick Oxidation):

-

Dissolve the crude aldehyde in tert-butanol.

-

Add a solution of sodium chlorite (NaClO₂) (4.0 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄) (4.0 equivalents) in water.

-

Add 2-methyl-2-butene (5.0 equivalents) as a chlorine scavenger.

-

Stir the mixture vigorously at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude γ-hydroxy acid.

-

Protocol 3: Synthesis of this compound

-

Lactonization:

-

Dissolve the crude 4-hydroxy-4,4-dibutylbutanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).

-

Reflux the mixture for 4-6 hours, collecting the water that is formed.

-

Monitor the reaction by TLC until the starting hydroxy acid is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

-

Data Presentation

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | 4,4-Dibutyl-1,4-butanediol | γ-Butyrolactone | 202.34 | 80-90 | >95 | GC-MS, ¹H NMR |

| 2 | 4-Hydroxy-4,4-dibutylbutanoic acid | 4,4-Dibutyl-1,4-butanediol | 216.32 | 75-85 (over 2 steps) | >90 | ¹H NMR, IR |

| 3 | This compound | 4-Hydroxy-4,4-dibutylbutanoic acid | 198.30 | 85-95 | >98 | GC-MS, ¹H NMR, ¹³C NMR |

Visualization of Experimental Workflow

Caption: Synthetic workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Lactone - Wikipedia [en.wikipedia.org]

- 6. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols for the Analysis of 5,5-Dibutyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals